Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate
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Overview
Description
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a double bond in the Z-configuration, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of β-keto esters, which can undergo transesterification reactions to form the desired product . The reaction conditions often include the use of catalysts such as pure silica or SAFI to enhance the yield and selectivity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized to ensure high efficiency and minimal environmental impact. The use of green solvents and sustainable catalysts is often emphasized to align with environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity can be harnessed to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate include other esters with double and triple bonds, such as:
- Ethyl (Z)-3-methyl-3-hexenoate
- Ethyl (E)-3-methyl-3-hexenoate
- Ethyl (Z)-4-methyl-4-pentenoate .
Uniqueness
This compound is unique due to its specific combination of an ethyl ester group, a Z-configured double bond, and a triple bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6- |
InChI Key |
LKIMVAYHYHDJSP-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C#CC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC#CC(C)(C)C |
Origin of Product |
United States |
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